Ramelteon impurity D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

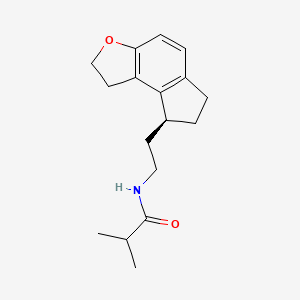

2-methyl-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLSWWMNDCRHQF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880152-61-4 | |

| Record name | Ramelteon impurity D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880152614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-N-(2-((8S)-1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9XG3F4CWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramelteon impurity D chemical structure and properties

A Note on Nomenclature: The designation "Ramelteon Impurity D" is not consistently defined across commercial suppliers and is not currently listed in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This guide will focus on the chemical entity most frequently designated as this compound by chemical suppliers, which is N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide (CAS 880152-61-4) . It is crucial for researchers and drug development professionals to confirm the identity of any impurity standard with definitive analytical techniques, as other molecules are also marketed under the same name.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of Ramelteal Impurity D, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is structurally very similar to the active pharmaceutical ingredient (API) Ramelteon. The key difference lies in the acyl group attached to the ethylamine side chain; Impurity D possesses an isobutyryl group in place of the propionyl group found in Ramelteon.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide[1] |

| Synonym | N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide[1] |

| CAS Number | 880152-61-4 |

| Molecular Formula | C17H23NO2[1] |

| Molecular Weight | 273.37 g/mol [1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The following table includes predicted values and general properties.

| Property | Value | Source |

| Boiling Point | 458.9 ± 24.0 °C | Predicted[2] |

| Density | 1.099 ± 0.06 g/cm³ | Predicted[2] |

| Storage | Store at -20°C | [1] |

Potential Synthesis and Formation Pathway

This compound is likely formed as a process-related impurity during the synthesis of Ramelteon. The final step in many reported syntheses of Ramelteon involves the acylation of the key amine intermediate, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.

The formation of this compound can be postulated to occur if isobutyryl chloride or a related isobutyryl-donating reagent is present as a contaminant in the propionyl chloride used for the synthesis of Ramelteon.

Experimental Protocol: Synthesis of the Amine Precursor

While a specific protocol for the impurity is not available, the synthesis of the amine precursor is a key step. The following is a generalized representation based on published Ramelteon syntheses.

Analytical Characterization

The identification and quantification of this compound in the drug substance or product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for separating Ramelteon from its impurities has been described, which can be adapted and optimized for the specific quantification of Impurity D.

Experimental Protocol: General HPLC Method

-

Column: Octadecylsilane (C18) bonded silica gel.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine solution, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile).[3]

-

Detection: UV spectrophotometry, typically in the range of 210-310 nm.[3]

-

Column Temperature: Controlled, for example, at 20-45 °C.[3]

-

Flow Rate: Typically 0.5-2.0 mL/min.[3]

Data Presentation: Spectroscopic Data (Hypothetical)

As detailed spectroscopic data for this compound is not publicly available, the following table is a representation of the expected data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tricyclic core protons, ethyl side chain protons, and a characteristic signal for the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton). |

| ¹³C NMR | Resonances for the aromatic, furan, and indane carbons, as well as signals for the amide carbonyl and the carbons of the isobutyryl group. |

| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 274.18, corresponding to the molecular formula C17H23NO2. |

| IR Spec. | Characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretch of the amide, and aromatic C-H stretches. |

Other Potential "this compound" Structures

It is important for researchers to be aware of other molecules that have been labeled as "this compound". These include:

-

bis(2-(2, 6, 7, 8-tetrahydro-1H-indeno[5, 4-b]furan-8-yl)ethyl)amine:

-

Molecular Formula: C26H31NO2

-

Molecular Weight: 389.53 g/mol

-

Note: This appears to be a dimeric impurity, potentially formed by the reaction of the amine precursor with a reactive intermediate.[4]

-

-

4-Acetyl Ramelteon:

Conclusion

This compound, identified as N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide, is a critical process-related impurity in the synthesis of Ramelteon. Its structural similarity to the API necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. The ambiguity in its nomenclature among suppliers underscores the need for rigorous in-house characterization and confirmation of all impurity reference standards. Further research to publish detailed experimental data and analytical protocols for this and other Ramelteon impurities would be highly beneficial to the pharmaceutical community.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]

- 4. Ramelteon synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Acetyl Ramelteon - CAS - 1346598-94-4 | Axios Research [axios-research.com]

- 6. veeprho.com [veeprho.com]

Unraveling the Synthesis of Ramelteon Impurity D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Ramelteon Impurity D, a known dimeric impurity formed during the manufacturing process of the insomnia therapeutic, Ramelteon. Understanding the formation of this impurity is critical for process optimization, quality control, and ensuring the safety and efficacy of the final drug product.

Introduction to Ramelteon and its Impurities

Ramelteon is a selective melatonin receptor agonist that is effective in the treatment of insomnia. The synthesis of this structurally complex molecule involves multiple steps, one of which is the reduction of a nitrile intermediate to form the crucial ethylamine side chain. It is during this reductive amination step that the formation of dimeric impurities, including this compound, can occur. The IUPAC name for this compound is bis(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)amine[1]. The presence of such impurities necessitates robust analytical methods for their detection and quantification, as well as synthetic strategies to minimize their formation.

The Genesis of this compound: A Dimeric Byproduct

The formation of this compound is a direct consequence of a known side reaction that occurs during the catalytic hydrogenation of nitriles to primary amines. This process is a key transformation in the overall synthesis of Ramelteon.

The Critical Step: Reductive Amination

The synthesis of the ethylamine side chain of Ramelteon typically involves the reduction of the nitrile intermediate, (1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile. Common catalysts for this reduction include Raney Nickel and Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Mechanism of Dimer Formation

The generally accepted mechanism for the formation of secondary amine impurities during nitrile reduction proceeds as follows:

-

Initial Reduction to Imine: The nitrile group is first partially reduced to an intermediate imine.

-

Formation of the Primary Amine: The imine is further reduced to the desired primary amine, 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine.

-

Nucleophilic Attack: The newly formed primary amine, being nucleophilic, can attack the imine intermediate.

-

Formation of a Secondary Amine Precursor: This reaction forms an aminal intermediate which, upon elimination of ammonia, yields a new imine.

-

Final Reduction to the Dimer: Subsequent reduction of this new imine results in the formation of the secondary amine, this compound.

This dimerization is a common issue in nitrile reductions, particularly when using catalysts like Raney Nickel[2][3].

Synthesis Pathway of this compound

While this compound is an undesired byproduct, understanding its synthesis is crucial for control strategies. The following represents a plausible synthetic pathway based on the known side reactions of the Ramelteon synthesis.

Experimental Considerations and Control

The formation of this compound can be influenced by several factors. Understanding these allows for the development of control strategies to minimize its presence in the final active pharmaceutical ingredient (API).

Key Experimental Parameters

| Parameter | Influence on Impurity D Formation | Recommended Control Strategy |

| Catalyst | Raney Nickel is known to promote the formation of secondary amines. | Consider alternative reducing agents like Lithium Aluminum Hydride (LiAlH4) which can suppress dimer formation[3]. |

| Solvent | The polarity and nature of the solvent can affect reaction rates and selectivity. | Optimization of the solvent system is necessary. |

| Temperature | Higher temperatures can sometimes favor side reactions. | Conduct the reduction at the lowest effective temperature. |

| Pressure (H2) | Hydrogen pressure can influence the rate of reduction of different intermediates. | Optimize hydrogen pressure to favor primary amine formation. |

| Additives | The addition of ammonia or ammonium hydroxide can suppress the formation of secondary amines by shifting the equilibrium away from the aminal intermediate[2]. | Introduce ammonia or ammonium hydroxide to the reaction mixture. |

Illustrative Experimental Protocol for Minimizing Impurity D

The following is a conceptual protocol for the reduction of the nitrile intermediate with the aim of minimizing the formation of this compound.

Materials:

-

(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile (Nitrile Intermediate)

-

Raney Nickel (or alternative catalyst)

-

Methanol (or other suitable solvent)

-

Ammonia solution (e.g., 7N in Methanol)

-

Hydrogen gas

Procedure:

-

To a solution of the nitrile intermediate in methanol, add the ammonia solution.

-

Carefully add the Raney Nickel catalyst under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).

-

Upon completion, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

Analyze the crude product by a validated HPLC method to quantify the levels of this compound.

Logical Workflow for Impurity Control

The following diagram illustrates a logical workflow for the control and mitigation of this compound during drug development.

References

Unraveling the Formation of Ramelteon Impurity D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the potential formation mechanisms of Ramelteon Impurity D, a critical aspect in the quality control and safety assessment of the insomnia therapeutic, Ramelteon. While specific literature detailing the precise formation of this impurity is scarce, this whitepaper consolidates available chemical knowledge to propose plausible pathways, supported by detailed, adaptable experimental protocols and data presentation frameworks.

Executive Summary

Ramelteon, an agonist of melatonin receptors MT1 and MT2, is distinguished by its propionamide side chain. This compound has been identified as N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide. The structural difference from the active pharmaceutical ingredient (API) lies in the substitution of the propionamide group with an isobutyramide moiety. This seemingly minor alteration can arise from two principal routes: as a process-related impurity during synthesis or as a degradation product. Understanding these formation pathways is paramount for developing robust control strategies in drug manufacturing and ensuring product stability.

Chemical Structures

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Ramelteon | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | C₁₆H₂₁NO₂ | 259.34 |

| This compound | N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide | C₁₇H₂₃NO₂ | 273.37 |

| Ramelteon Amine Intermediate | (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | C₁₃H₁₇NO | 203.28 |

Proposed Formation Mechanisms

Two primary hypotheses are proposed for the formation of this compound:

Pathway 1: Process-Related Impurity

The formation of Impurity D as a process-related impurity could occur during the final step of Ramelteon synthesis, which involves the acylation of the primary amine intermediate, (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine.

-

Hypothesis: The presence of isobutyric acid or a reactive derivative (e.g., isobutyryl chloride, isobutyric anhydride) as a contaminant in the propionylating reagent (e.g., propionyl chloride, propionic anhydride) could lead to the competitive formation of the isobutyramide derivative.

Pathway 2: Degradation Product

Ramelteon could degrade to form Impurity D under certain conditions, particularly those favoring hydrolysis followed by a subsequent acylation reaction.

-

Hypothesis: The propionamide side chain of Ramelteon undergoes hydrolysis to yield the primary amine intermediate. This intermediate could then react with an isobutyryl-containing species present in the formulation or processing environment. While less likely in a finished drug product, this pathway could be relevant under specific stress conditions.

Experimental Protocols

The following are detailed, adaptable protocols for investigating the proposed formation mechanisms of this compound.

Protocol for Investigating Process-Related Formation

This protocol aims to simulate the final acylation step of Ramelteon synthesis with the intentional introduction of an isobutyryl contaminant.

Objective: To determine if the presence of an isobutyryl-containing contaminant during the acylation of the Ramelteon amine intermediate leads to the formation of Impurity D.

Materials:

-

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine (Ramelteon Amine Intermediate)

-

Propionyl chloride (or propionic anhydride)

-

Isobutyryl chloride (contaminant)

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable base (e.g., Triethylamine, Pyridine)

-

HPLC-UV system

-

Ramelteon and this compound reference standards

Procedure:

-

Reaction Setup: In a series of reaction vessels, dissolve a known amount of the Ramelteon amine intermediate in the chosen aprotic solvent.

-

Contaminant Spiking: Spike the propionyl chloride with varying, known concentrations of isobutyryl chloride (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).

-

Acylation Reaction: To each vessel, add the base followed by the dropwise addition of the spiked propionylating agent at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the resulting crude product by a validated HPLC-UV method to quantify the amounts of Ramelteon and this compound formed.

Protocol for Forced Degradation Study

This protocol is designed to assess the stability of Ramelteon under various stress conditions to investigate the formation of degradation products, including Impurity D.

Objective: To determine if Ramelteon degrades to form Impurity D under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

-

Ramelteon API

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC-UV system with a photodiode array (PDA) detector

-

Ramelteon and this compound reference standards

Procedure:

-

Sample Preparation: Prepare stock solutions of Ramelteon in a suitable solvent.

-

Acidic Hydrolysis: Mix the Ramelteon stock solution with HCl solutions and heat (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the Ramelteon stock solution with NaOH solutions and heat (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the Ramelteon stock solution with H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose solid Ramelteon and a solution of Ramelteon to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose solid Ramelteon and a solution of Ramelteon to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC-PDA method. Identify and quantify any degradation products formed, comparing their retention times and UV spectra with the reference standard for Impurity D.

Data Presentation

Quantitative results from the above studies should be tabulated for clear comparison. The following table is a template for presenting data from the process-related impurity investigation.

Table 1: Illustrative Data for the Formation of this compound as a Process-Related Impurity

| Experiment ID | Isobutyryl Chloride Spike Level (% w/w) | Ramelteon (% Peak Area) | This compound (% Peak Area) | Other Impurities (% Peak Area) |

| CTRL-01 | 0.0 | 99.8 | < 0.05 (LOD) | 0.15 |

| EXP-01 | 0.1 | 99.6 | 0.12 | 0.18 |

| EXP-02 | 0.5 | 99.1 | 0.55 | 0.25 |

| EXP-03 | 1.0 | 98.5 | 1.10 | 0.30 |

| EXP-04 | 2.0 | 97.2 | 2.25 | 0.45 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Conclusion

The formation of this compound, N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide, is a critical consideration for the quality control of Ramelteon. This guide has proposed two plausible formation mechanisms: as a process-related impurity stemming from contaminated reagents, and as a degradation product arising from hydrolysis and subsequent N-acylation. The provided experimental protocols offer a robust framework for investigating these pathways. By systematically exploring these potential routes, researchers and drug development professionals can implement effective control strategies to minimize the presence of this impurity, thereby ensuring the safety and efficacy of Ramelteon. Further studies, including the use of mass spectrometry for structural elucidation of any unknown degradation products, are recommended for a complete impurity profile.

Ramelteon impurity D CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the compounds frequently identified as Ramelteon Impurity D, offering clarity on their chemical identities, analytical detection, and the biological pathways of the parent drug, Ramelteon. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of Ramelteon.

Executive Summary

Ramelteon, a selective melatonin receptor agonist, is a crucial therapeutic agent for insomnia. The control of impurities during its synthesis and formulation is paramount to ensure its safety and efficacy. This guide addresses the ambiguity surrounding "this compound," identifying two distinct chemical entities often given this designation. We provide their definitive chemical structures, CAS numbers, and molecular formulas. Furthermore, this guide details analytical methodologies for the detection and quantification of these impurities and illustrates the key signaling pathways of Ramelteon's mechanism of action.

Decoding "this compound": Two Distinct Entities

Through extensive investigation, it has been determined that the designation "this compound" can refer to one of two different molecules. This ambiguity can lead to confusion in research and manufacturing. For clarity, we present the specific details of each compound.

It is noteworthy that the compound with CAS number 880152-61-4 is also referred to by various suppliers as "Ramelteon Impurity B," "Ramelteon Isobutyryl Impurity," or "Ramelteon Impurity 3." The compound with CAS number 1346598-94-4 is consistently identified as "4-Acetyl Ramelteon."

Table 1: Chemical Identification of Ramelteon Impurities

| Common Designation | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound / B / 3 | N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide | 880152-61-4 | C₁₇H₂₃NO₂ | 273.37 |

| 4-Acetyl Ramelteon | (S)-N-(2-(4-acetyl-2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide | 1346598-94-4 | C₁₈H₂₃NO₃ | 301.38 |

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of impurities are critical for drug quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing Ramelteon and its impurities.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating Ramelteon from its potential impurities. While specific validation data for each impurity is not always publicly available, the following protocols are based on established methods for Ramelteon and related compounds.

Experimental Protocol: General HPLC Method for Ramelteon and Impurities

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Ramelteon and its impurities have significant absorbance, often in the range of 210-290 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 25-30 °C, to ensure reproducibility.

-

Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or a component of it, to a known concentration.

Table 2: Example HPLC Method Parameters and Validation Data

| Parameter | Value/Range |

| Linearity Range | Typically 1-100 µg/mL |

| Limit of Detection (LOD) | For related compounds, LODs in the range of 0.025 - 0.4 µg/mL have been reported.[1][2] |

| Limit of Quantification (LOQ) | For related compounds, LOQs in the range of 0.077 - 1.1 µg/mL have been reported.[1][2] |

| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision. |

| Accuracy (% Recovery) | Generally in the range of 98-102%. |

Note: The LOD and LOQ are highly dependent on the specific impurity, the instrumentation, and the chromatographic conditions. The values presented are indicative based on published data for Ramelteon and its enantiomer.

Synthesis of Impurities

Detailed, publicly available experimental protocols for the synthesis of these specific impurities are scarce. However, a plausible synthetic route for N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide would involve the acylation of the corresponding amine precursor, 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, with isobutyryl chloride or isobutyric anhydride. The synthesis of 4-Acetyl Ramelteon would likely involve a Friedel-Crafts acylation of the Ramelteon molecule.

Below is a conceptual workflow for the synthesis and purification of these impurities for use as reference standards.

Caption: Conceptual workflow for impurity synthesis.

Ramelteon's Mechanism of Action: Signaling Pathways

Ramelteon exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) located primarily in the suprachiasmatic nucleus (SCN) of the hypothalamus. The activation of these receptors initiates a signaling cascade that ultimately regulates the sleep-wake cycle.

The binding of Ramelteon to MT1 and MT2 receptors primarily leads to the inhibition of adenylyl cyclase via the Gi alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). The MT1 receptor can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.

Caption: Ramelteon's primary signaling pathways.

Conclusion

This technical guide has provided a detailed examination of the compounds known as this compound, clarifying their distinct chemical identities. By presenting structured data, outlining analytical methodologies, and visualizing the drug's mechanism of action, we aim to equip researchers and drug development professionals with the necessary knowledge to effectively manage the quality and safety of Ramelteon. The provided information serves as a foundational resource for further investigation and the development of robust analytical and synthetic strategies.

References

Unraveling Ramelteon Impurity D: A Deep Dive into Its Spectroscopic Signature

For researchers, scientists, and professionals in drug development, a comprehensive understanding of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This technical guide provides an in-depth analysis of the spectroscopic data for Ramelteon Impurity D, a notable related substance of the insomnia therapeutic, Ramelteon.

Due to conflicting information from various commercial suppliers, a definitive, universally accepted structure for "this compound" remains elusive in publicly accessible domains. Different entities associate this designation with distinct chemical structures, including a dimeric compound, bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)amine, and other monomeric derivatives. This guide will address the most prominently cited structures and present available or representative spectroscopic data where possible. A critical first step in any analysis is the unambiguous identification of the impurity , ideally through comparison with a pharmacopeially recognized reference standard.

The Challenge of Structural Ambiguity

The investigation into the spectroscopic profile of this compound is immediately confronted with a significant challenge: the lack of a single, authoritative structural definition. Commercial listings for "this compound" refer to at least three different chemical entities:

-

Structure I (Dimeric): bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)amine

-

Structure II: A compound with the molecular formula C17H23NO2 and CAS number 880152-61-4.

-

Structure III: A compound with the molecular formula C18H23NO3 and CAS number 1346598-94-4.

This discrepancy underscores the importance of sourcing certified reference standards and consulting official pharmacopeias for definitive identification. In the absence of a singular, official "Impurity D," this guide will focus on the most frequently cited dimeric structure (Structure I) as a primary example, while acknowledging the other potential identities.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the dimeric structure of this compound. It is important to note that obtaining actual, verified experimental data for this specific impurity from public sources is challenging. The data presented here is largely predictive and based on the analysis of the core Ramelteon structure and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound (Dimeric Structure)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 4H | Aromatic protons |

| ~ 6.7 - 6.9 | m | 4H | Aromatic protons |

| ~ 4.5 - 4.7 | t | 4H | O-CH₂ protons |

| ~ 2.7 - 3.0 | m | 13H | Aliphatic and N-CH₂ protons |

| ~ 1.8 - 2.2 | m | 8H | Aliphatic protons |

Table 2: Predicted ¹³C NMR Data for this compound (Dimeric Structure)

| Chemical Shift (ppm) | Assignment |

| ~ 155 - 160 | Aromatic C-O |

| ~ 130 - 140 | Quaternary Aromatic C |

| ~ 110 - 125 | Aromatic CH |

| ~ 70 - 75 | O-CH₂ |

| ~ 45 - 55 | N-CH₂ |

| ~ 30 - 45 | Aliphatic CH and CH₂ |

| ~ 20 - 30 | Aliphatic CH₂ |

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for this compound (Dimeric Structure)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch (Secondary Amine) |

| ~ 2850 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~ 1600 - 1620 | Medium | C=C Stretch (Aromatic) |

| ~ 1450 - 1500 | Medium | C=C Stretch (Aromatic) |

| ~ 1200 - 1250 | Strong | C-O Stretch (Aryl Ether) |

| ~ 1000 - 1100 | Strong | C-O Stretch (Aliphatic Ether) |

| ~ 1100 - 1150 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data (Predicted)

Table 4: Predicted Mass Spectrometry Data for this compound (Dimeric Structure)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | [M+H]⁺ | Molecular Ion Peak |

| ESI+ | [M+Na]⁺ | Sodium Adduct |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data integrity. While specific protocols for this compound are not publicly available, the following represents standard methodologies for compounds of this nature.

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 240 ppm) is required, and a significantly larger number of scans and a longer relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An appropriate number of scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺). The mass spectrum is acquired over a relevant m/z range.

Logical Workflow for Impurity Identification

The process of identifying and characterizing an unknown impurity follows a logical workflow, as illustrated in the diagram below.

Caption: A flowchart illustrating the systematic process of identifying and confirming the structure of an unknown pharmaceutical impurity.

Signaling Pathway of Ramelteon

Ramelteon exerts its therapeutic effect by acting as a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus. This interaction mimics the natural effects of melatonin, a hormone that regulates the sleep-wake cycle.

Caption: A diagram showing the signaling pathway initiated by Ramelteon binding to MT1 and MT2 receptors, leading to the promotion of sleep.

Unraveling Ramelteon Impurity D: A Technical Guide to its Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical characterization of Ramelteon Impurity D, a critical aspect of ensuring the quality and safety of the insomnia therapeutic, Ramelteon. This document delves into the structural elucidation, analytical methodologies, and the biological context of this impurity, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Executive Summary

Ramelteon, a selective melatonin receptor agonist, is a widely prescribed treatment for insomnia. As with any pharmaceutical compound, the control of impurities is paramount. This guide focuses on this compound, providing a detailed examination of its chemical identity and the analytical techniques required for its monitoring. A notable challenge in the characterization of this impurity is the existence of conflicting structural information from various commercial suppliers. This guide will address this discrepancy and focus on the structure most consistently identified as this compound in available literature and supplier catalogues.

Structural Identification and Physicochemical Properties

There is a significant discrepancy in the reported structure of this compound. The prevailing information from several chemical suppliers identifies it as a dimeric structure.[1]

IUPAC Name: bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)amine[1]

This structure is a secondary amine formed by the linkage of two Ramelteon precursor molecules. An alternative structure, identified by other suppliers, possesses the molecular formula C17H23NO2.[2] For the purpose of this guide, we will focus on the more frequently cited dimeric structure.

Table 1: Physicochemical Properties of this compound (Dimeric Structure)

| Property | Value | Reference |

| Molecular Formula | C26H31NO2 | [1] |

| Molecular Weight | 389.53 g/mol | [1] |

| Appearance | (Data not available) | |

| Solubility | (Data not available) |

Synthesis and Isolation

The precise synthetic pathway leading to the formation of this compound as a process-related impurity or degradation product has not been extensively detailed in publicly available literature. However, based on its dimeric structure, it is plausible that it is formed from the reaction of two molecules of a Ramelteon intermediate, such as 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, under specific reaction conditions.

The isolation of this compound for characterization and use as a reference standard typically involves preparative high-performance liquid chromatography (HPLC) from a mixture containing Ramelteon and its other impurities.

Spectroscopic and Chromatographic Characterization

A comprehensive chemical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the separation and quantification of Ramelteon and its impurities. While a specific monograph method for Impurity D is not detailed, general methods for Ramelteon can be adapted.

Table 2: Representative HPLC Method Parameters for Ramelteon Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Detection | UV at approximately 220 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

Note: Method optimization is crucial for achieving adequate resolution between Ramelteon, Impurity D, and other related substances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of impurities. For this compound (dimeric structure), the expected molecular ion [M+H]+ would be observed at m/z 390.5. Fragmentation patterns would likely involve the cleavage of the C-N bonds of the secondary amine, yielding fragments corresponding to the monomeric precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the protons of the indeno[5,4-b]furan ring system, the ethyl side chains, and the N-H proton of the secondary amine.

-

¹³C NMR: Resonances for all the carbon atoms in the molecule, which would be consistent with the proposed dimeric structure.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the characterization of this compound.

Protocol for HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.

-

Sample Preparation: Prepare the test sample containing Ramelteon by dissolving it in the diluent to a specified concentration.

-

Chromatographic System: Use a validated HPLC system equipped with a C18 column and a UV detector.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Quantification: Calculate the amount of Impurity D in the sample by comparing its peak area to that of the reference standard.

Protocol for Mass Spectrometric Analysis

-

Sample Infusion: Introduce a solution of the isolated impurity directly into the mass spectrometer or use the eluent from an LC-MS system.

-

Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI), in positive ion mode.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a sufficient amount of the isolated and purified impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: Process and analyze the spectra to assign the chemical shifts and coupling constants to the protons and carbons in the molecule, confirming the structure.

Signaling Pathway Context

Ramelteon exerts its therapeutic effect by acting as a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain. The binding of Ramelteon to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to the regulation of the sleep-wake cycle. The impact of this compound on this pathway is not yet established.

References

The Origin of Impurities in Ramelteon Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon, (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, is a selective melatonin receptor agonist used for the treatment of insomnia. The synthesis of this complex molecule involves multiple steps, each with the potential to generate process-related impurities. Controlling these impurities is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the origins of impurities in Ramelteon synthesis, methods for their identification and quantification, and strategies for their control.

Ramelteon Synthesis and the Genesis of Impurities

The synthesis of Ramelteon typically involves the construction of the tricyclic indanofuran core followed by the introduction of the propionamide side chain. A key step in many synthetic routes is the reduction of a nitrile intermediate to a primary amine, which is then acylated. It is during this nitrile reduction that characteristic dimer impurities can be formed.

Process-Related Impurities

Process-related impurities in Ramelteon synthesis can arise from starting materials, intermediates, by-products, and reagents. One of the most significant challenges is the formation of dimeric impurities during the reduction of the nitrile intermediate, (1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile. The use of certain reducing agents, such as hydrogen over Raney cobalt, can lead to the formation of by-products that affect the yield and purity of the desired amine intermediate.[1] Repeated purifications are often necessary to remove these impurities to achieve the desired quality of Ramelteon.[1]

Table 1: Key Process-Related Impurities in Ramelteon Synthesis

| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| Ramelteon Dimer Amine Impurity | Bis(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)amine | 1365920-38-2 | C26H31NO2 | 389.53 | By-product of nitrile reduction |

| Ramelteon Dimer Amide Impurity | N,N-bis(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide | Not Available | C29H35NO3 | 445.60 | Reaction of Dimer Amine with propionylating agent |

| Ramelteon Amine Impurity | 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | 196597-80-5 | C13H17NO | 203.28 | Key intermediate in the final step |

| (R)-Ramelteon | (R)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | 196597-27-0 | C16H21NO2 | 259.34 | Enantiomeric impurity |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Ramelteon has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, to understand its degradation pathways.

Table 2: Summary of Ramelteon Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observation |

| Acidic Hydrolysis | 1N HCl at 80°C for 2 hours | Significant degradation observed |

| Basic Hydrolysis | 1N NaOH at 80°C for 2 hours | No significant degradation |

| Oxidative Degradation | 30% H2O2 at ambient temperature for 24 hours | Minor degradation observed |

| Thermal Degradation | 105°C for 24 hours | No significant degradation |

| Photolytic Degradation | UV light (254 nm) and visible light | No significant degradation |

Experimental Protocols

HPLC Method for the Determination of Ramelteon and its Impurities

This method is suitable for the quantitative analysis of Ramelteon and its process-related impurities.

-

Chromatographic System:

-

Column: Octadecylsilane bonded silica gel (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of 0.1% triethylamine solution (pH adjusted to 3.0-7.5 with phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm

-

-

Sample Preparation:

-

Prepare a solution of the Ramelteon sample in a polar solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1.0 mg/mL.

-

Prepare a mixed standard solution containing Ramelteon and known impurities at a concentration of approximately 0.01 mg/mL for each impurity.

-

-

Procedure:

-

Inject the sample and standard solutions into the chromatograph.

-

Record the chromatograms and calculate the percentage of each impurity using the peak areas.

-

UPLC Method for Stability-Indicating Analysis

This method is designed to separate Ramelteon from its degradation products formed during forced degradation studies.

-

Chromatographic System:

-

Column: Waters Acquity UPLC BEH SHIELD RP18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient mixture of two solvents (Solvent A and Solvent B, specific composition proprietary but typically involving a buffered aqueous phase and an organic modifier).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm

-

-

Procedure for Forced Degradation:

-

Acidic: Dissolve Ramelteon in 1N HCl and heat at 80°C.

-

Basic: Dissolve Ramelteon in 1N NaOH and heat at 80°C.

-

Oxidative: Treat a solution of Ramelteon with 30% H2O2 at room temperature.

-

Thermal: Expose solid Ramelteon to heat (e.g., 105°C).

-

Photolytic: Expose a solution of Ramelteon to UV and visible light.

-

Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

-

Visualizations

Ramelteon Synthesis Pathway

Caption: A simplified synthetic pathway to Ramelteon.

Formation of Dimer Impurities during Nitrile Reduction

Caption: Mechanism of dimer impurity formation.

Analytical Workflow for Impurity Profiling

Caption: Workflow for Ramelteon impurity analysis.

Conclusion

The synthesis of Ramelteon presents several challenges in controlling process-related impurities, particularly the formation of dimer by-products during the critical nitrile reduction step. A thorough understanding of the synthetic pathway and potential side reactions is essential for developing a robust manufacturing process. The implementation of sensitive and specific analytical methods, such as the HPLC and UPLC methods described, is crucial for the detection, identification, and quantification of these impurities. While direct comparative quantitative data on impurity levels between different synthetic routes is not widely published, the goal of any Ramelteon synthesis process is to minimize these impurities to ensure the quality, safety, and efficacy of the final drug product.

References

Toxicological Profile of Ramelteon Impurity D: A Technical Guide

Disclaimer: This document provides a technical overview of the standard methodologies for evaluating the toxicological profile of a pharmaceutical impurity, using Ramelteon Impurity D as a case study. As of the date of this publication, specific toxicological studies on this compound are not publicly available. The information presented herein is based on regulatory guidelines and established experimental protocols for impurity qualification.

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. As with any synthesized active pharmaceutical ingredient (API), impurities may be present in the final drug substance. The identification and toxicological qualification of these impurities are critical components of drug safety assessment. This guide focuses on this compound, chemically identified as N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide.

Given the absence of specific toxicological data for this compound in the public domain, this document outlines a comprehensive strategy for its toxicological evaluation based on the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities.

Regulatory Framework for Impurity Qualification

The qualification of impurities in new drug substances is governed by the ICH Q3A(R2) guideline. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. The guideline outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

If the level of this compound exceeds the qualification threshold, a toxicological assessment is warranted to ensure its safety.

Proposed Toxicological Evaluation Strategy

A tiered approach is recommended for the toxicological assessment of this compound. This typically begins with computational methods, followed by in vitro assays to assess genotoxicity and cytotoxicity.

The initial step involves the use of in silico (computational) toxicology models to predict the mutagenic potential of this compound, as recommended by the ICH M7 guideline for mutagenic impurities. Two complementary computational methodologies are typically used: one expert rule-based and one statistical-based.

If the in silico assessment suggests a potential for mutagenicity, or if required for qualification, a battery of in vitro genotoxicity tests should be performed.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol: Ames Test

-

Strains: A minimum of four Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) and one Escherichia coli strain (WP2 uvrA) are typically used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: a. The tester strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix. b. The mixture is plated on minimal glucose agar plates. c. Plates are incubated for 48-72 hours at 37°C.

-

Endpoint: The number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[1][2][3]

Experimental Protocol: Chromosomal Aberration Test (OECD 473)

-

Cell Lines: Human peripheral blood lymphocytes or a suitable cell line (e.g., Chinese Hamster Ovary - CHO) are used.[1][2]

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction).[2]

-

Procedure: a. Cell cultures are exposed to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9, and for a longer duration (continuous treatment) without S9.[1] b. A metaphase-arresting agent (e.g., colcemid) is added to the cultures. c. Cells are harvested, fixed, and stained.

-

Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations). A statistically significant, dose-dependent increase in the number of cells with structural aberrations indicates a positive result.[2]

Table 2: Hypothetical Data Presentation for Ames Test

| Concentration (µ g/plate ) | Strain | Without S9 (Mean Revertants ± SD) | With S9 (Mean Revertants ± SD) |

| Vehicle Control | TA98 | 25 ± 4 | 30 ± 5 |

| 1 | TA98 | 28 ± 5 | 33 ± 6 |

| 10 | TA98 | 30 ± 4 | 35 ± 5 |

| 100 | TA98 | 32 ± 6 | 38 ± 7 |

| Positive Control | TA98 | 250 ± 20 | 300 ± 25 |

Table 3: Hypothetical Data Presentation for Chromosomal Aberration Test

| Concentration (µg/mL) | Treatment Duration | With/Without S9 | % of Cells with Aberrations (excluding gaps) |

| Vehicle Control | 3h | Without S9 | 1.5 |

| 10 | 3h | Without S9 | 2.0 |

| 50 | 3h | Without S9 | 2.5 |

| 100 | 3h | Without S9 | 3.0 |

| Positive Control | 3h | Without S9 | 25.0 |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Culture: A suitable mammalian cell line is seeded in a 96-well plate and allowed to adhere overnight.

-

Exposure: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[4][5][6]

-

Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[7]

-

Endpoint: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance compared to the control indicates a reduction in cell viability and thus, cytotoxicity.[8]

Table 4: Hypothetical Data Presentation for MTT Cytotoxicity Assay

| Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 10 | 95.1 ± 6.1 |

| 100 | 82.3 ± 7.5 |

| 500 | 55.7 ± 8.2 |

| 1000 | 25.4 ± 6.9 |

Conclusion

While direct toxicological data for this compound is not currently in the public domain, a robust toxicological profile can be established through a systematic evaluation strategy. This strategy, guided by ICH principles, should begin with an in silico assessment of mutagenicity, followed by in vitro genotoxicity assays (Ames and chromosomal aberration tests) and a cytotoxicity assay (MTT). The data generated from these studies would provide the necessary information to qualify this compound and ensure the safety of the Ramelteon drug substance. The experimental protocols and data presentation formats provided in this guide serve as a comprehensive framework for conducting such an evaluation.

References

- 1. criver.com [criver.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes & Protocols: UPLC Analysis of Ramelteon and its Impurities

These application notes provide a comprehensive guide for the separation and quantification of Ramelteon and its known impurities using Ultra-Performance Liquid Chromatography (UPLC). The described method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its degradation products and related substances.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[1][2][] As with any pharmaceutical compound, ensuring the purity and monitoring of potential impurities is critical for safety and efficacy. This document outlines a validated UPLC method for the analysis of Ramelteon and its impurities, suitable for quality control and stability studies. The method is designed to be rapid and sensitive, leveraging UPLC technology for enhanced resolution and shorter run times.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the UPLC analysis of Ramelteon.

2.1. Materials and Reagents

-

Ramelteon reference standard

-

Ramelteon impurity reference standards (if available)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (UPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

2.2. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been shown to provide effective separation:

| Parameter | Specification |

| Column | Waters Acquity UPLC BEH SHIELD RP18 (100 mm × 2.1 mm, 1.7 µm) or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 35°C |

| Injection Volume | 1-5 µL |

| Run Time | Approximately 10 minutes |

2.3. Gradient Program

The following gradient program is recommended for the separation of Ramelteon and its impurities[4]:

| Time (min) | % Mobile Phase B |

| 0.01 | 40 |

| 8.0 | 90 |

| 9.0 | 90 |

| 9.01 | 40 |

| 10.0 | 40 |

2.4. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Ramelteon reference standard in a suitable diluent (e.g., Acetonitrile:Water 1:9 v/v) to obtain a known concentration (e.g., 200 µg/mL).

-

Impurity-Spiked Solution: Prepare a solution containing Ramelteon (e.g., 200 µg/mL) and each known impurity at a lower concentration (e.g., 2 µg/mL) in the diluent.[4]

-

Sample Solution: Prepare the drug substance or product sample to a target concentration of Ramelteon (e.g., 200 µg/mL) in the diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, Ramelteon can be subjected to various stress conditions.[4][5] Ramelteon has been found to degrade significantly under acidic conditions and slightly under oxidative conditions, while being relatively stable to base, hydrolysis, and photolysis.[4][5]

-

Acid Degradation: Treat the sample with 1N HCl at 60°C.[4]

-

Base Degradation: Treat the sample with 0.5N NaOH at 60°C.[4]

-

Oxidative Degradation: Treat the sample with 3.0% H₂O₂ at 60°C.[4]

-

Thermal Degradation: Expose the solid sample to heat (e.g., 60°C).[4]

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).[4]

-

Hydrolytic Degradation: Reflux the sample in water at 60°C.[4]

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for UPLC analysis.

Data Presentation

The following tables summarize the known impurities of Ramelteon and typical chromatographic data.

Table 1: Known Impurities of Ramelteon

| Impurity Name | Structure |

| (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl] propionamide | C₁₆H₂₁NO₂ |

| 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine | C₁₃H₁₇NO |

| 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | C₁₁H₁₀O₂ |

| 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid | C₁₁H₁₀Br₂O₃ |

| 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | C₁₃H₁₁NO |

| Ramelteon Impurity E | Bis(2-((S)-1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)ethyl)amine[6] |

| Ramelteon Amine impurity | 2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine |

| (R)-Ramelteon | Enantiomer of Ramelteon |

Table 2: Typical Chromatographic Data

| Compound | Retention Time (min) (Approximate) | Relative Retention Time (RRT) (Approximate) |

| Impurity A | 1.8 | 0.45 |

| Impurity B | 2.5 | 0.63 |

| Impurity C | 3.2 | 0.80 |

| Ramelteon | 4.0 | 1.00 |

| Impurity D | 5.5 | 1.38 |

Note: Actual retention times and RRTs may vary depending on the specific UPLC system and column used.

Method Validation

The UPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

Caption: UPLC analysis workflow from sample preparation to data analysis.

Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study for Ramelteon.

References

Application Note & Protocol: Development of a Stability-Indicating Assay for Ramelteon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. To ensure the quality, safety, and efficacy of Ramelteon drug products, a validated stability-indicating assay method is crucial. This method is essential for identifying and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ramelteon, based on a comprehensive review of published analytical methods.

Principle

The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Ramelteon from its potential degradation products. The principle of a stability-indicating method is to subject the drug substance to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to induce degradation.[1] These stress conditions typically include acid and base hydrolysis, oxidation, thermal, and photolytic degradation. The analytical method must be able to resolve the main drug peak from any degradation product peaks, thus demonstrating its specificity and stability-indicating nature.

Experimental Protocols

Materials and Reagents

-

Ramelteon reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrochloric acid (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

The following chromatographic conditions are a representative example derived from published methods.[2][3] Method optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 50:50 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

-

Standard Stock Solution of Ramelteon (1000 µg/mL): Accurately weigh 100 mg of Ramelteon reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method.[1][4] A target degradation of 5-20% is generally considered optimal.[1]

-

Acid Hydrolysis: To 1 mL of the Ramelteon stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the Ramelteon stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the Ramelteon stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Expose the solid Ramelteon powder to a temperature of 80°C in a hot air oven for 72 hours. After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid Ramelteon powder to UV light (254 nm) in a photostability chamber for 48 hours. After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

A control sample (unstressed) should be prepared by diluting the stock solution to the same concentration as the stressed samples. All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The results of the forced degradation studies should be summarized to demonstrate the stability-indicating nature of the method. The following table provides a template for presenting the data.

| Stress Condition | Treatment | % Degradation of Ramelteon | Number of Degradation Products | Retention Time of Major Degradant(s) (min) |

| Acidic | 0.1 M HCl, 60°C, 24h | Data | Data | Data |

| Basic | 0.1 M NaOH, 60°C, 8h | Data | Data | Data |

| Oxidative | 3% H₂O₂, RT, 48h | Data | Data | Data |

| Thermal | 80°C, 72h | Data | Data | Data |

| Photolytic | UV light (254 nm), 48h | Data | Data | Data |

Note: The actual percentage of degradation and retention times will need to be determined experimentally. Published studies indicate that Ramelteon is susceptible to degradation under acidic and oxidative conditions.

Method Validation

The developed stability-indicating method must be validated according to ICH guidelines (Q2(R1)). The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The forced degradation studies provide the primary evidence for specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the working concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Caption: Experimental Workflow for Developing a Stability-Indicating Assay.

Caption: Logical Relationship of Forced Degradation Studies.

Conclusion

The development of a robust stability-indicating assay is a critical component of the drug development process for Ramelteon. The protocol outlined in this application note provides a comprehensive framework for establishing and validating an HPLC method capable of separating and quantifying Ramelteon in the presence of its degradation products. Adherence to these protocols and ICH guidelines will ensure the generation of reliable data to support the stability and quality of Ramelteon formulations.

References

Application Note: Quantification of Ramelteon Impurity D in Pharmaceutical Formulations

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Ramelteon Impurity D in pharmaceutical formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control analysis of Ramelteon drug products. The protocol includes sample preparation procedures, detailed chromatographic conditions, and a summary of validation parameters.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. This compound, chemically identified as N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide, is a potential process-related impurity or degradation product. Therefore, a validated analytical method for its quantification is essential for quality control in pharmaceutical manufacturing. This document provides a detailed protocol for the determination of this compound using HPLC with UV detection.

Experimental Protocol

This method is adapted from established chromatographic principles for the analysis of Ramelteon and its related substances.

Materials and Reagents

-

Ramelteon Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA)

-

Phosphoric Acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Placebo (formulation matrix without the active ingredient)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions

| Parameter | Condition |

| Column | Octadecylsilane bonded silica gel (C18), 4.6 mm x 250 mm, 5 µm |